molecular formula C4H4F4O3 B3307860 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid CAS No. 93449-21-9

2,2,3,3-tetrafluoro-3-methoxy-propanoic acid

Cat. No.: B3307860
CAS No.: 93449-21-9
M. Wt: 176.07 g/mol
InChI Key: NYWPYQAJFMOKMW-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-3-methoxy-propanoic acid is a fluorinated organic compound with the molecular formula C4H4F4O3 and a molecular weight of 176.066 g/mol . This compound is characterized by the presence of four fluorine atoms and a methoxy group attached to a propanoic acid backbone. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid typically involves the fluorination of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxypropanoic acid with fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under anhydrous conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of advanced fluorination techniques and catalysts can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrafluoro-3-methoxy-propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,3,3-Tetrafluoro-3-methoxy-propanoic acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of complex fluorinated compounds and materials.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: It is explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid involves its interaction with molecular targets through its fluorinated and methoxy functional groups. These interactions can modulate enzyme activity, alter metabolic pathways, and influence the physicochemical properties of the compounds it is incorporated into. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various biochemical and industrial processes .

Comparison with Similar Compounds

Uniqueness: 2,2,3,3-Tetrafluoro-3-methoxy-propanoic acid is unique due to its combination of fluorine atoms and a methoxy group, which imparts distinct chemical properties such as high stability, reactivity, and the ability to participate in diverse chemical reactions. These properties make it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2,2,3,3-tetrafluoro-3-methoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4O3/c1-11-4(7,8)3(5,6)2(9)10/h1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWPYQAJFMOKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(=O)O)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028324
Record name 2,2,3,3-Tetrafluoro-3-methoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93449-21-9
Record name 2,2,3,3-Tetrafluoro-3-methoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 32 g sodium hydroxide, 400 g water and 152 g methyl 3-methoxytetrafluoropropionate was stirred at room temperature until a single liquid layer was obtained. The product was acidified with 37% aqueous HCl and the lower layer separated. The aqueous layer was extracted four times with 50 ml ethyl ether and the combined ether extracts and lower layer distilled to give 103.3 g (73.4%) 3-methoxytetrafluoropropionic acid, b.p. 85°-86° at 20 mm.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Name
Quantity
400 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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